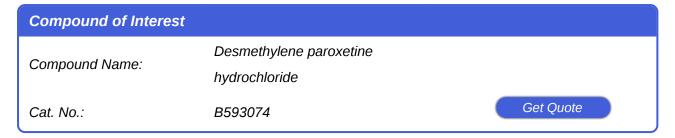


# Navigating the Toxicological Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Desmethylene paroxetine hydrochloride is the principal urinary metabolite of paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] A thorough understanding of its toxicological profile is crucial for comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, public information on the toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of direct studies on this metabolite, this document leverages extensive preclinical data on the parent compound, paroxetine hydrochloride, to provide a predictive context for its potential toxicological properties. This guide presents available data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and conceptual experimental workflows.

# Introduction to Desmethylene Paroxetine Hydrochloride

Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the pharmacological and toxicological activities of its metabolites are critical components of its



overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary metabolite.

#### **Chemical and Physical Properties**

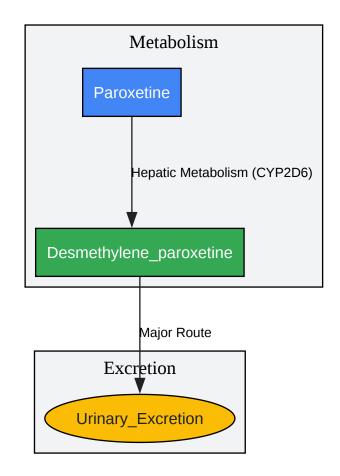
A summary of the key chemical and physical properties of **Desmethylene paroxetine hydrochloride** is provided below.

Property	Value	Source	
IUPAC Name	4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride	[5][6]	
CAS Number	1394861-12-1	[1][5]	
Molecular Formula	C18H21CIFNO3	[5]	
Molecular Weight	353.8 g/mol	[5]	
Synonyms	Paroxetine catechol, Paroxetine Impurity 54	[5]	

#### **Metabolic Pathway of Paroxetine**

The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step. Understanding this pathway is fundamental to contextualizing the toxicological interest in the metabolite.





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Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.

#### **Direct Toxicological Data on Paroxetine Metabolites**

Direct toxicological studies on **Desmethylene paroxetine hydrochloride** are not extensively available in the public record. However, environmental risk assessments for the parent drug have necessitated the evaluation of its major metabolites.

### **Ecotoxicological Profile**

Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine, have been conducted to assess its environmental impact.



82
33.0
35.0

[EC<sub>50</sub>: The concentration of a substance that causes a 50% effect (e.g., inhibition of respiration, immobilization) in the test population][7]

## Inferred Toxicological Profile from Paroxetine Hydrochloride Data

In the absence of direct data, the extensive toxicological information available for the parent compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological assessment of its main metabolite. The following sections summarize key preclinical studies on paroxetine hydrochloride.

#### **Acute Toxicity**

Acute toxicity studies establish the lethal dose 50 (LD<sub>50</sub>), the dose required to cause mortality in 50% of the test population within a short period.



Species	Sex	Route of Administration	LD50 (mg/kg)
Rat	M/F	Intravenous (iv)	Not specified, but same as mice
Rat	M/F	Oral (po)	Higher than mice
Mouse	M/F	Intravenous (iv)	Essentially identical for mesylate and HCl salts
Mouse	M/F	Oral (po)	~40% lower than rats
[All studies used 5 animals/sex/dose.  LD50 values are for deaths within 24 hours of a single dose.][8]			

#### **Sub-chronic Toxicity (4-Week Study in Rats)**

Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-week study was conducted in Sprague-Dawley rats.[8]

Dose Group (mg/kg/day as Paroxetine)	Key Findings
5 and 15 (as mesylate salt)	Well tolerated.
50 (as mesylate or HCl salt)	Evidence of toxicity: mortality (mesylate only), sensitivity to touch, salivation, respiratory sounds, emaciation, decreased body weights.
[The high dose was approximately half the lethal dose determined in a 14-day range-finding study.][8]	

#### **Genetic Toxicology**



Genetic toxicology studies assess the potential of a substance to cause damage to genetic material.

Test System	Cell Type	Metabolic Activation	Result
Ames Test	Salmonella typhimurium	With and without	Negative
[The Ames test for			
paroxetine			
hydrochloride was			
conducted in parallel			
with the mesylate salt			
and showed no			
mutagenic potential.]			
[8]			

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of toxicological findings. The following protocols are based on the descriptions provided for the parent compound, paroxetine hydrochloride.

#### **Ames Test (Bacterial Reverse Mutation Assay)**

- Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
- Methodology:
  - Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect different types of mutations.
  - Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic concentrations of the test article. For paroxetine HCl, doses from 31.6 to 5000 µ g/plate were tested, with complete growth inhibition observed at ≥ 1000 µ g/plate .[8]

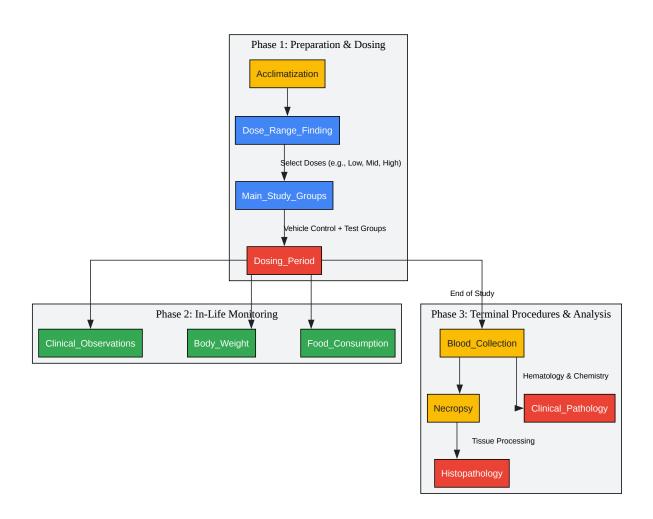


- Main Assay:
  - The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]
  - The compound is plated with the bacterial strains on a minimal agar medium lacking histidine.
  - The assay is conducted both with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
  - Plates are incubated for a specified period.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

#### **In-Vivo Toxicity Study Workflow (Conceptual)**

The following diagram illustrates a general workflow for an in-vivo toxicological screening, which would be applicable for a definitive study on **Desmethylene paroxetine hydrochloride**.





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Caption: General workflow for an in-vivo preliminary toxicology study.



#### **Conclusion and Future Directions**

The available data on the toxicology of **Desmethylene paroxetine hydrochloride** is limited, primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in the Ames test.[8] While this information provides a valuable starting point, it is not a substitute for direct toxicological screening of the metabolite itself.

For a complete safety assessment, dedicated studies on **Desmethylene paroxetine hydrochloride** are imperative. These should include, at a minimum, acute toxicity testing,
genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize
its safety profile and ensure that it does not pose any unique risks not anticipated from the
parent compound.

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